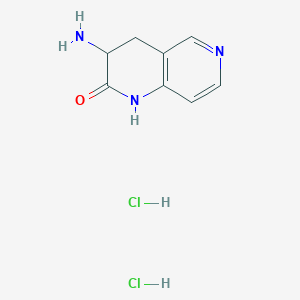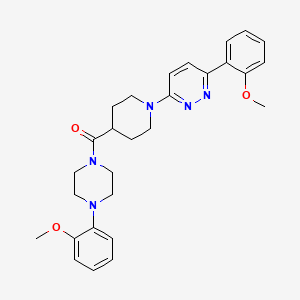
3-(Oxiran-2-yl)-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-yl)-1-phenylpropan-1-ol is an organic compound that features both an epoxide and a hydroxyl group. This compound is of significant interest in organic chemistry due to its unique structure, which allows it to participate in a variety of chemical reactions. It is commonly used as an intermediate in the synthesis of more complex molecules and has applications in various fields including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
Similar compounds such as 3-oxiran-2ylalanine have been found to interact withS-adenosylmethionine synthase isoform type-1 . This enzyme plays a crucial role in the methionine cycle and is involved in the synthesis of various important biomolecules.
Mode of Action
epoxide group . Epoxides are highly reactive and can undergo ring-opening reactions, potentially leading to covalent modification of the target protein .
Biochemical Pathways
Given its potential interaction with s-adenosylmethionine synthase, it could influence themethionine cycle and related metabolic pathways .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to participate in reactions involving enzymes and proteins . The nature of these interactions often involves the oxirane group, which can undergo ring-opening reactions under various conditions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the interactions of the compound with various cellular biomolecules .
Molecular Mechanism
It is known that oxirane-containing compounds can interact with biomolecules through ring-opening reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit changes in their effects over time .
Dosage Effects in Animal Models
Related compounds have been shown to exhibit threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, and to affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)-1-phenylpropan-1-ol typically involves the epoxidation of allylic alcohols. One common method is the reaction of styrene oxide with allyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as titanium silicalite-1 (TS-1) are often used to enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-yl)-1-phenylpropan-1-ol undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used to open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 1,2-diphenylethane-1,2-diol.
Substitution: Formation of various substituted alcohols and ethers.
Scientific Research Applications
3-(Oxiran-2-yl)-1-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with epoxide moieties.
Industry: Utilized in the production of polymers and resins due to its reactive epoxide group.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-ylmethanone: Similar structure but with a naphthalene ring instead of a phenyl ring.
1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium: Contains an imidazolium core and perfluorinated chain
Uniqueness
3-(Oxiran-2-yl)-1-phenylpropan-1-ol is unique due to its combination of an epoxide and hydroxyl group, which provides versatility in chemical reactions. Its phenyl ring also contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(oxiran-2-yl)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(7-6-10-8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPCIFRJHUUARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2865188.png)
![N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2865190.png)




![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)





